Enhanced Antimalarial Potency of 7-Hydroxytropolone Compared to Tropolone and Hinokitiol
In a comparative study of troponoid antimalarial activity against Plasmodium falciparum K1 strain, 7-hydroxytropolone exhibited significantly greater potency than simpler tropolone analogs. The IC50 of 7-hydroxytropolone was 6.44 µM, which is >18-fold stronger than tropone and notably superior to tropolone and hinokitiol [1]. This quantitative advantage supports its selection over generic tropolones for antimalarial research.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 7-Hydroxytropolone: IC50 = 6.44 µM |
| Comparator Or Baseline | Tropone: IC50 > 117 µM; Tropolone: IC50 = 117.3 µM; Hinokitiol: IC50 = 39.5 µM |
| Quantified Difference | 7-Hydroxytropolone IC50 is >18-fold lower (more potent) than tropone; ~18-fold more potent than tropolone; ~6-fold more potent than hinokitiol |
| Conditions | Plasmodium falciparum K1 strain in vitro culture |
Why This Matters
For antimalarial drug discovery, a >18-fold improvement in potency versus the parent scaffold (tropolone) and >6-fold versus hinokitiol is a critical factor in prioritizing 7-hydroxytropolone for lead optimization or mechanism studies.
- [1] Li J, et al. Antimalarial troponoids, puberulic acid and viticolins; divergent synthesis and structure-activity relationship studies. Sci Rep. 2017;7:7703. View Source
